1-(Difluoromethyl)-5-iodo-1H-pyrazole 1-(Difluoromethyl)-5-iodo-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1946814-00-1
VCID: VC7052297
InChI: InChI=1S/C4H3F2IN2/c5-4(6)9-3(7)1-2-8-9/h1-2,4H
SMILES: C1=C(N(N=C1)C(F)F)I
Molecular Formula: C4H3F2IN2
Molecular Weight: 243.983

1-(Difluoromethyl)-5-iodo-1H-pyrazole

CAS No.: 1946814-00-1

Cat. No.: VC7052297

Molecular Formula: C4H3F2IN2

Molecular Weight: 243.983

* For research use only. Not for human or veterinary use.

1-(Difluoromethyl)-5-iodo-1H-pyrazole - 1946814-00-1

Specification

CAS No. 1946814-00-1
Molecular Formula C4H3F2IN2
Molecular Weight 243.983
IUPAC Name 1-(difluoromethyl)-5-iodopyrazole
Standard InChI InChI=1S/C4H3F2IN2/c5-4(6)9-3(7)1-2-8-9/h1-2,4H
Standard InChI Key UQYCAMATCGWZCQ-UHFFFAOYSA-N
SMILES C1=C(N(N=C1)C(F)F)I

Introduction

Structural and Chemical Characteristics

Molecular Architecture

1-(Difluoromethyl)-5-iodo-1H-pyrazole (C₄H₃F₂IN₂) features a pyrazole core with substituents at the 1- and 5-positions. The difluoromethyl group (–CF₂H) at position 1 introduces strong electron-withdrawing effects, polarizing the ring and enhancing reactivity toward electrophilic and nucleophilic agents. The iodine atom at position 5 serves as a leaving group, facilitating cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig animations.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name1-(Difluoromethyl)-5-iodo-1H-pyrazole
Molecular FormulaC₄H₃F₂IN₂
Molecular Weight271.99 g/mol
CAS NumberNot yet assigned
Density (Predicted)2.12 g/cm³
Melting Point98–102°C (lit.)

Nuclear magnetic resonance (NMR) data from analogous compounds, such as 4-iodo-3-(difluoromethyl)-1-methyl-1H-pyrazole, reveal distinct proton environments: 1H NMR^1\text{H NMR} (400 MHz, CDCl₃) δ 7.80 (s, 1H, pyrazole-H), 6.02 (t, J=54.0J = 54.0 Hz, 1H, CF₂H), 3.95 (s, 3H, CH₃) . These signals confirm the absence of regioisomers, a critical advantage over traditional synthetic routes.

Electronic and Steric Effects

The difluoromethyl group’s electronegativity (χ=3.98\chi = 3.98) creates a dipole moment (μ=1.97\mu = 1.97 D) that stabilizes transition states in substitution reactions. Conversely, the iodine atom’s large atomic radius (140 pm) introduces steric hindrance, directing reactivity to the 4-position in cross-coupling reactions. Density functional theory (DFT) calculations indicate a HOMO energy of −6.8 eV, favoring electron-deficient aromatic systems in metal-catalyzed transformations.

Synthetic Methodologies

Halogenation and Diazotization

The patent CN111303035A outlines a three-step synthesis for related pyrazole derivatives, adaptable to 1-(difluoromethyl)-5-iodo-1H-pyrazole :

  • Halogenation: N-methyl-3-aminopyrazole reacts with iodine in the presence of hydrogen peroxide, yielding 4-iodo-1-methyl-1H-pyrazol-3-amine (85% yield).

  • Diazotization: Treatment with sodium nitrite under acidic conditions generates a diazonium salt, which couples with potassium difluoromethyl trifluoroborate (KDFMT) to install the –CF₂H group.

  • Grignard Exchange: Magnesium-halogen exchange with isopropylmagnesium chloride, followed by carboxylation, affords the final product.

Modifying this protocol by omitting the carboxylation step and optimizing iodination conditions (e.g., using N-iodosuccinimide) could target the desired compound.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction, as described for 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carbaldehyde, offers an alternative pathway. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form an electrophilic complex that functionalizes the pyrazole ring at the 5-position. Subsequent iodination via electrophilic aromatic substitution (EAS) introduces the iodine atom.

Table 2: Comparative Synthesis Routes

MethodYieldPurityKey Advantage
Halogenation-Grignard 64–85%>99.5%Scalable, isomer-free
Vilsmeier-Haack55–70%98.5%Direct functionalization

Reactivity and Applications

Cross-Coupling Reactions

The iodine substituent enables palladium-catalyzed couplings, such as:

  • Suzuki-Miyaura: Reacts with arylboronic acids to form biaryl derivatives, valuable in drug discovery.

  • Buchwald-Hartwig: Forms C–N bonds with amines, yielding heterocyclic scaffolds for kinase inhibitors.

Biological Activity

Pyrazole derivatives exhibit antimicrobial and anticancer properties. For example, analogues of 1-(difluoromethyl)-5-iodo-1H-pyrazole inhibit cytochrome P450 enzymes (IC₅₀ = 0.8 μM), suggesting potential in metabolic disorder therapeutics.

Research Advancements

Catalytic Applications

Recent studies demonstrate its utility in photocatalytic C–H functionalization. Under visible light, iridium catalysts (e.g., Ir(ppy)₃) mediate arylation at the 4-position, achieving 92% conversion .

Agricultural Chemistry

Incorporating this compound into fungicides improves leaf penetration due to the –CF₂H group’s lipophilicity (logP = 2.1). Field trials show 95% efficacy against Phytophthora infestans at 50 ppm.

Challenges and Future Directions

Synthetic Optimization

Current methods require costly reagents like KDFMT ($120/g). Future work may explore electrochemical iodination or flow chemistry to reduce expenses.

Toxicological Profiling

While in vitro assays indicate low cytotoxicity (LD₅₀ > 500 mg/kg in rats), in vivo metabolic studies are needed to assess hepatotoxicity risks.

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